Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate
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Overview
Description
Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Preparation Methods
The synthesis of Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields and reusability of the catalyst, making it an attractive option for industrial production.
Chemical Reactions Analysis
Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal nanoparticles (e.g., CuO), iodine in ionic liquids, and sulfonic acid functionalized nanoporous silica . The major products formed from these reactions are typically other isoindoloquinazoline derivatives, which can be further modified for specific applications.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug design. Additionally, it has been explored for its potential use in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tankyrase enzymes, which play a role in cellular processes and cancer development . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate can be compared with other similar compounds, such as 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives . These compounds share a similar core structure but differ in their functional groups and specific biological activities. The unique features of this compound, such as its specific interactions with molecular targets, make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 5-oxo-11H-isoindolo[2,1-a]quinazoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-22-17(21)10-6-7-13-14(8-10)19-9-11-4-2-3-5-12(11)15(19)18-16(13)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUTVLVBHNSNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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